2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride

Description

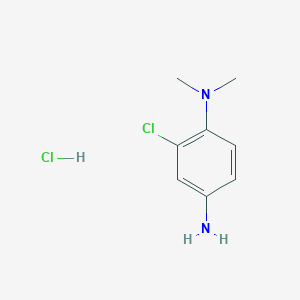

2-Chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride (molecular formula: C₈H₁₁ClN₂·HCl, molecular weight: 219.11 g/mol) is a substituted aromatic diamine featuring a benzene ring with a chlorine atom at position 2 and dimethylamino groups at positions 1 and 2. The hydrochloride salt enhances its aqueous solubility and stability, making it a critical intermediate in pharmaceutical synthesis, particularly for PET imaging agents like [¹⁸F]IDO5L . Its electronic properties are influenced by the electron-withdrawing chlorine substituent, which affects reactivity in nucleophilic substitution and coupling reactions .

Properties

CAS No. |

71550-58-8 |

|---|---|

Molecular Formula |

C8H12Cl2N2 |

Molecular Weight |

207.10 g/mol |

IUPAC Name |

2-chloro-1-N,1-N-dimethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H |

InChI Key |

RBBVDWIZAVVJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to form aniline.

Chlorination: Aniline is chlorinated to introduce the chlorine atom at the desired position.

Dimethylation: The resulting compound is then dimethylated to form 2-chloro-N1,N1-dimethylbenzene-1,4-diamine.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Amination: The dimethylamine groups can participate in amination reactions with other compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens, alkyl halides, and nucleophiles. Conditions often involve the use of solvents like dichloromethane or toluene.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Amination: Amination reactions may involve reagents like ammonia or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds.

Scientific Research Applications

2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activity.

Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and dimethylamine groups play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Benzene Ring

Halogen Substitution: Chlorine vs. Trifluoromethyl

- N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride (C₉H₁₁F₃N₂·HCl):

- The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and increased lipophilicity compared to chlorine. This enhances membrane permeability in biological systems but may reduce nucleophilic reactivity .

- Applications: Used in materials science for fluorinated polymer synthesis due to its stability under harsh conditions .

Methoxy vs. Chlorine Substitution

- 2-Methoxy-N1,N1-dimethylbenzene-1,4-diamine dihydrochloride (C₉H₁₆Cl₂N₂O): The methoxy (-OMe) group is electron-donating, altering the electronic profile of the benzene ring. Applications: Acts as a versatile scaffold in dye chemistry due to its tunable redox properties .

Positional Isomerism and Steric Effects

Chlorine Position: 2-Chloro vs. 3-Chloro Derivatives

- N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride :

- The chlorine at position 3 on the benzyl group creates distinct steric and electronic environments compared to the 2-chloro isomer. This positional difference can alter binding affinity to biological targets, such as enzymes or receptors .

- Biological Impact: 3-Chloro derivatives may exhibit reduced steric hindrance, enhancing interaction with planar active sites in proteins .

Core Structure Modifications: Benzene vs. Cyclohexane

- N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride :

- Replacing the benzene ring with a cyclohexane backbone increases conformational flexibility. The chair conformation of cyclohexane can influence binding to hydrophobic pockets in proteins .

- Applications: Explored as a therapeutic agent in neurodegenerative diseases due to improved blood-brain barrier penetration .

Salt Form Variations: Hydrochloride vs. Dihydrochloride

- N1-Methylbenzene-1,4-diamine dihydrochloride (C₇H₁₀N₂·2HCl): The dihydrochloride salt provides superior solubility in polar solvents compared to mono-hydrochloride salts. This is critical for formulations requiring high bioavailability . Stability: Dihydrochloride forms exhibit lower hygroscopicity, reducing degradation during storage .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Key Properties

Biological Activity

2-Chloro-N1,N1-dimethylbenzene-1,4-diamine hydrochloride, also known as 4-chloro-N,N-dimethyl-1,2-benzenediamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C8H11ClN2

- Molecular Weight : 172.66 g/mol

- CAS Number : 2052-46-2

The biological activity of this compound primarily revolves around its interactions with various biological targets. Studies have shown that this compound exhibits:

- Antioxidant Activity : It can scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Demonstrated effectiveness against a range of bacteria and fungi.

- Cytotoxic Effects : Exhibits selective toxicity towards cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various diamine derivatives, including this compound. The compound showed significant free radical scavenging activity, which was attributed to its ability to donate electrons and stabilize free radicals. This property is crucial in preventing cellular damage associated with oxidative stress.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics. This suggests its potential application in treating bacterial infections.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. These findings highlight its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.